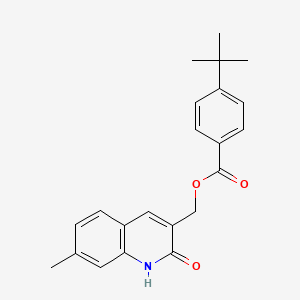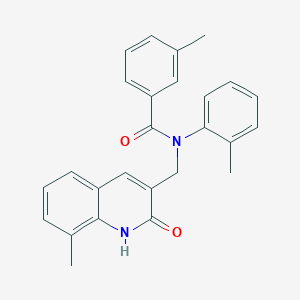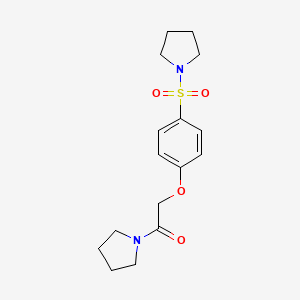
1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as PPSPE and is known for its ability to selectively inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in the regulation of insulin signaling, making it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.
Wirkmechanismus
PPSPE acts as a competitive inhibitor of 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone, binding to the active site of the enzyme and preventing it from dephosphorylating its target substrates. This leads to an increase in insulin signaling and glucose uptake in cells, making it a potential treatment for insulin resistance and type 2 diabetes.
Biochemical and Physiological Effects
In addition to its effects on insulin signaling, PPSPE has also been shown to modulate other signaling pathways in cells. Studies have demonstrated that PPSPE can inhibit the activity of the JAK/STAT signaling pathway, which plays a crucial role in the regulation of immune responses and inflammation. This suggests that PPSPE may have potential applications in the treatment of autoimmune and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PPSPE as a research tool is its specificity for 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone, allowing for the selective inhibition of this enzyme without affecting other phosphatases. However, the use of PPSPE in in vivo experiments may be limited by its poor bioavailability and rapid metabolism, which can reduce its effectiveness in vivo.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to PPSPE. One potential direction is the development of novel formulations or delivery methods that could improve the bioavailability of PPSPE in vivo. Additionally, further studies could investigate the potential applications of PPSPE in the treatment of other diseases, such as cancer and autoimmune disorders. Finally, the development of more potent and selective 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone inhibitors could lead to the discovery of new therapeutic targets and treatments for metabolic disorders.
Synthesemethoden
PPSPE can be synthesized using a variety of methods, including the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with 1-(pyrrolidin-1-yl)ethanone in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography to obtain a high yield of pure PPSPE.
Wissenschaftliche Forschungsanwendungen
PPSPE has been extensively studied in the context of its potential therapeutic applications. In addition to its activity as a 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone inhibitor, PPSPE has also been shown to exhibit anti-inflammatory and anti-cancer properties. Studies have demonstrated that PPSPE can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for the development of novel cancer therapies.
Eigenschaften
IUPAC Name |
1-pyrrolidin-1-yl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(17-9-1-2-10-17)13-22-14-5-7-15(8-6-14)23(20,21)18-11-3-4-12-18/h5-8H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWOXRIKWSSFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyrrolidine-1-sulfonyl)-phenoxy]-1-pyrrolidin-1-yl-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


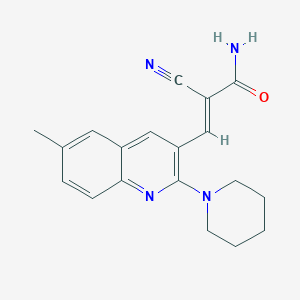
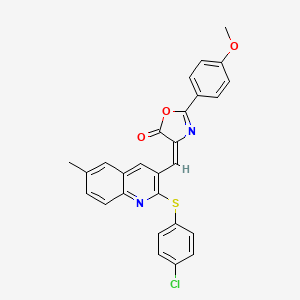
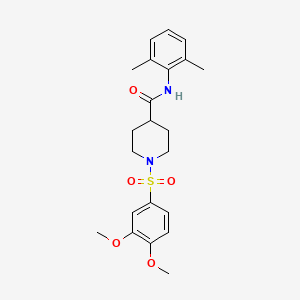
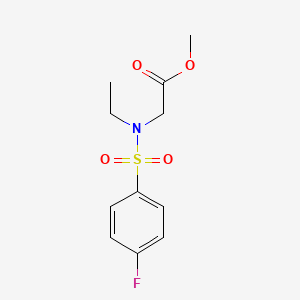

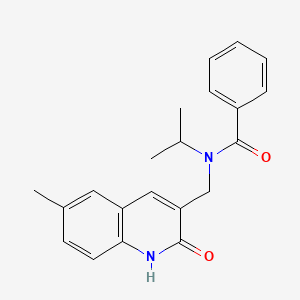

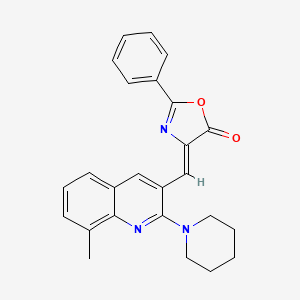
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7712650.png)
